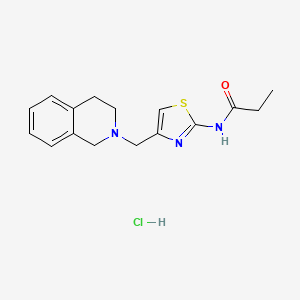

![molecular formula C20H22N6O3 B2387102 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1021061-73-3](/img/structure/B2387102.png)

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

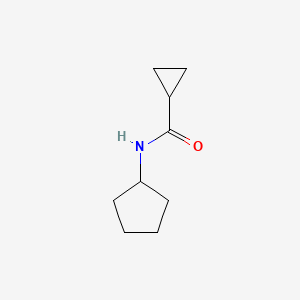

This compound is a derivative of 1-H-pyrazole-3-carboxamide . It has been designed and synthesized to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . The compound is part of a series that incorporates a pyrimidine-fused heterocycle at position 4 of the pyrazole, which is critical for FLT3 and CDK inhibition .

Synthesis Analysis

The compound is part of a series of 1-H-pyrazole-3-carboxamide derivatives . The structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis

The compound incorporates a pyrimidine-fused heterocycle at position 4 of the pyrazole . This structure is critical for FLT3 and CDK inhibition . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The compound exhibits excellent FLT3 and CDK inhibition and antiproliferative activities . The structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Physical And Chemical Properties Analysis

The compound is a derivative of 1-H-pyrazole-3-carboxamide . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

One area of application involves understanding the metabolism, excretion, and pharmacokinetics of related compounds. For instance, INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, demonstrates how studies on drug metabolism and excretion can inform the development of new therapeutics. These investigations often involve detailed analyses of how compounds are absorbed, metabolized, and excreted in the body, providing essential data for drug development and safety assessments (Shilling et al., 2010).

Environmental Exposure and Toxicology

Another significant area of research is the investigation of environmental exposures to chemicals and their potential health impacts. For example, studies on the exposure to organophosphorus and pyrethroid pesticides in populations highlight the importance of understanding environmental toxicants. These studies assess the extent of exposure and its implications for public health, which can inform regulatory policies and public health recommendations (Babina et al., 2012).

Mécanisme D'action

Target of Action

It’s known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a structural component of the compound, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

It’s known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . The compound might interact with its targets, leading to changes in their function and subsequent effects on cellular processes.

Biochemical Pathways

Given the known targets of similar compounds, it’s likely that the compound affects pathways related to pain perception (via the vanilloid receptor 1), growth and metabolism (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound might have antioxidative and antibacterial properties, and it may affect the cell cycle .

Analyse Biochimique

Biochemical Properties

This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Cellular Effects

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has been shown to have significant effects on various types of cells and cellular processes. For instance, similar compounds have been found to have antioxidative and antibacterial properties . They have also been characterized for their effects on the cell cycle .

Propriétés

IUPAC Name |

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c27-20(17-12-28-15-5-1-2-6-16(15)29-17)21-7-10-26-19-14(11-24-26)18(22-13-23-19)25-8-3-4-9-25/h1-2,5-6,11,13,17H,3-4,7-10,12H2,(H,21,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSSYEOZMCLZHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4COC5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxybenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2387019.png)

![2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2387025.png)

![2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2387027.png)

![Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2387028.png)

![(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2387030.png)

![5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2387040.png)